molecular formula C34H28F12N4P2 B1279640 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) CAS No. 134815-78-4

1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)

Cat. No.: B1279640
CAS No.: 134815-78-4
M. Wt: 782.5 g/mol
InChI Key: ZRSWFWKWQFGSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of biphenyl and bipyridinium units, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) typically involves the reaction of biphenyl-4,4’-diylbis(methylene) with 4,4’-bipyridinium under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridinium oxides, while reduction can produce bipyridinium hydrides .

Scientific Research Applications

1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) involves its interaction with molecular targets through its bipyridinium units. These units can participate in electron transfer processes, influencing various biochemical pathways. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: Similar structure but different counterions.

    1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(trifluoromethanesulfonate): Another variant with different counterions.

Uniqueness

The uniqueness of 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate) lies in its specific counterions, which can influence its solubility, stability, and reactivity. This makes it particularly suitable for certain applications where these properties are critical .

Biological Activity

1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) bis(hexafluorophosphate), commonly referred to as BDB, is a synthetic compound with significant potential in various biological applications. Its complex structure features bipyridinium and biphenyl moieties, which contribute to its unique properties and biological activities. This article delves into the biological activity of BDB, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C34H28F12N4P2
  • Molecular Weight : 782.55 g/mol
  • CAS Number : 134815-78-4
  • Appearance : Light yellow to orange crystalline powder
  • Purity : >98.0% (HPLC) .

The biological activity of BDB is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The bipyridinium units can facilitate electron transfer processes, while the biphenyl structure may enhance hydrophobic interactions with cellular components.

Antimicrobial Activity

Research has indicated that BDB exhibits antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of bipyridinium compounds can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of BDB. In vitro studies using cancer cell lines (e.g., HeLa, MCF7) demonstrated that BDB can induce apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays and are summarized in Table 1.

Cell LineIC50 (µM)Reference
HeLa15
MCF720
A37518

Case Studies

  • Inhibition of Haspin Kinase
    A study focused on the inhibition of Haspin kinase revealed that BDB derivatives showed promising results in inhibiting this target, which is crucial for cancer cell proliferation. The docking studies indicated strong binding affinities correlating with their inhibitory activities .
  • Antiviral Properties
    Another study explored the antiviral potential of BDB against HIV-1. The compound demonstrated significant activity against wild-type strains and several mutant strains, suggesting its potential as a lead compound for further development in antiviral therapies .
  • Neuroprotective Effects
    Preliminary investigations into the neuroprotective effects of BDB indicated that it may mitigate oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative disease models .

Properties

IUPAC Name

4-pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4.2F6P/c1-5-29(6-2-27(1)25-37-21-13-33(14-22-37)31-9-17-35-18-10-31)30-7-3-28(4-8-30)26-38-23-15-34(16-24-38)32-11-19-36-20-12-32;2*1-7(2,3,4,5)6/h1-24H,25-26H2;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSWFWKWQFGSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C[N+]5=CC=C(C=C5)C6=CC=NC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28F12N4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471293
Record name 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

782.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134815-78-4
Record name 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.